Cerivastatin lactone is a synthetic compound derived from cerivastatin, which belongs to the class of statins, specifically designed to inhibit hydroxymethylglutaryl-CoA reductase, a key enzyme involved in cholesterol biosynthesis. Cerivastatin was initially marketed for its potent cholesterol-lowering effects but was withdrawn from the market due to severe adverse effects, including rhabdomyolysis. The lactone form of cerivastatin is of particular interest due to its metabolic properties and potential applications in medicinal chemistry.
Cerivastatin lactone is classified as a statin and falls under the category of HMG-CoA reductase inhibitors. It is categorized as a lactone, which is a cyclic ester formed from hydroxy acids.
The synthesis of cerivastatin lactone can be accomplished through several methods, primarily focusing on enzymatic oxidation processes. These methods typically involve converting lactols or diols into their corresponding lactones using specific enzymes or chemical oxidants.
The enzymatic synthesis often requires careful control of reaction conditions such as pH, temperature, and substrate concentration to optimize yield and selectivity. For example, DERA's stability can be compromised at high acetaldehyde concentrations, necessitating precise adjustments during the reaction .
Cerivastatin lactone has a complex molecular structure characterized by its lactone ring and various functional groups. The molecular formula is with a molecular weight of approximately 441.54 g/mol .
The structure includes:
The lactone form is generated through cyclization reactions that occur under acidic conditions, leading to increased stability compared to its open-chain counterpart .
Cerivastatin lactone undergoes several chemical reactions that are crucial for its metabolism and pharmacological activity:
The metabolic pathways for cerivastatin lactone involve both phase I (oxidative) and phase II (conjugative) transformations, primarily mediated by cytochrome P450 enzymes such as CYP2C8 and CYP3A4 .
Cerivastatin lactone exerts its pharmacological effects primarily by competitively inhibiting hydroxymethylglutaryl-CoA reductase. This inhibition leads to decreased cholesterol synthesis in the liver and increased uptake of low-density lipoprotein cholesterol from the bloodstream.
The inhibitory constant () for cerivastatin has been reported as low as 1.1 nM, indicating its potency compared to other statins like lovastatin (77 nM) and simvastatin (66 nM) . This strong inhibitory effect underscores its potential utility in managing hyperlipidemia.
Cerivastatin lactone serves as an important compound in pharmaceutical research due to its role as an HMG-CoA reductase inhibitor. Its applications include:
Cerivastatin lactone is a cyclic ester derivative formed via glucuronidation of the active hydroxy acid form (cerivastatin acid). This metabolic conversion is catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs), primarily UGT1A1 and UGT1A3 [8]. The lactone serves as a reversible metabolic reservoir, as it can undergo pH-dependent or enzymatic hydrolysis back to the pharmacologically active acid form, which inhibits HMG-CoA reductase [8] [10]. This bidirectional equilibrium significantly influences cerivastatin’s pharmacokinetic profile:
Table 1: Metabolic Parameters of Cerivastatin Forms
| Parameter | Acid Form | Lactone Form |
|---|---|---|
| Primary Clearance Route | CYP2C8 oxidation (60%) | UGT-mediated glucuronidation |
| Major Metabolites | M-1 (desmethyl), M-23 (hydroxyl) | Pyridinolactone derivatives |
| Protein Binding | >99% | >99% |
| logP (Lipophilicity) | 4.1 | 5.3 |
CYP2C8 genetic polymorphisms critically impact this equilibrium. Variants like CYP2C83 and CYP2C84 demonstrate 2-6 fold increased metabolic clearance of cerivastatin lactone compared to wild-type enzymes, potentially altering systemic exposure .
Lactonization represents an evolutionary adaptation in statin design to optimize pharmacokinetics. Cerivastatin’s withdrawal in 2001 due to rhabdomyolysis fatalities highlighted unforeseen consequences of lactone biochemistry [5] [10]:
Table 2: Structural Features of Cerivastatin Lactone vs. Other Statin Lactones
| Statin Lactone | Core Structure | Ring System | Key Functional Groups |
|---|---|---|---|
| Cerivastatin | Fluorophenyl-pyridine | 6-membered pyridine | Methoxymethyl, di-isopropyl |
| Simvastatin | Decalin | 6-membered lactone | Butyrate ester, dimethyl |
| Lovastatin | Decalin | 6-membered lactone | Methylbutyrate, methyl |
This historical context underscores lactonization as a double-edged sword: while enhancing hepatoselectivity in earlier statins, cerivastatin’s ultra-potency amplified lactone-specific risks [1] [5].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6